molecular formula C17H14O6 B190519 Aflatoxicol CAS No. 29611-03-8

Aflatoxicol

Cat. No. B190519
CAS RN: 29611-03-8
M. Wt: 314.29 g/mol
InChI Key: WYIWLDSPNDMZIT-IRWWLHRVSA-N
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Description

Aflatoxicol is a secondary metabolite produced by Aspergillus fungi, primarily Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . It belongs to a wider group of fungal toxins known as mycotoxins . Aflatoxins are some of the most toxic and dangerous to humans and animals . Exposure to aflatoxins through diet can lead to serious health complications and consequences .


Synthesis Analysis

The biosynthesis of aflatoxins is a complicated process involving a chain of reactions which are catalyzed by various enzymes encoded by genes present on the aflatoxin cluster . The genetic variations among different fungal strains can impact the final compound being produced .


Molecular Structure Analysis

Aflatoxicol has a molecular formula of C17H14O6 . The electronic properties of aflatoxicol are calculated as similar to aflatoxin B1, which may explain the similar carcinogenicity and toxicity of these compounds .


Chemical Reactions Analysis

Aflatoxins are biosynthesized in fungi with type II polyketide synthase in a processing starting with the generation of norsolorinic acid, followed by a series of complex post-polyketide synthase steps .

Scientific Research Applications

  • Toxicity and Molecular Structure : Aflatoxicol (AFL) is formed through enzymatic or synthetic reduction of AFB1. Although its toxicity is lower than AFB1, both have a similar potency to form an exo-epoxide analogue that can bind to DNA. The electronic properties of aflatoxicol are similar to aflatoxin B1, explaining their similar carcinogenicity and toxicity (Karabulut, Paytakov, & Leszczynski, 2014).

  • Metabolic Pathways in Different Species : Aflatoxicol is identified as a major aflatoxin metabolite in the plasma of Sprague-Dawley rats, a species susceptible to aflatoxin B1-induced carcinogenesis. However, it is not detected in the plasma of mice and monkeys, which are resistant to aflatoxin B1-induced carcinogenesis. This suggests that the formation of aflatoxicol might be an indicator of species sensitivity to aflatoxin-induced carcinogenesis (Za & Hsieh, 1978).

  • Carcinogenicity in Rats : AFL's carcinogenicity was demonstrated in Fischer 344 rats. It is found that AFL is carcinogenic, with its diastereoisomeric mixture being about half as carcinogenic as AFB1. The conversion of AFB1 to AFL should not be considered an efficient detoxification reaction (Nixon et al., 1981).

  • Interaction with Other Compounds : A study on Nigella sativa (black cumin) and Syzygium aromaticum (clove) oils found that these oils, when used in rats fed an aflatoxin-contaminated diet, offered significant protection against aflatoxicosis. This indicates the potential for certain compounds to mitigate the effects of aflatoxins (Abdel-Wahhab & Aly, 2005).

  • Hepatocellular Carcinoma in Rainbow Trout : AFL was found to produce hepatocellular carcinoma in rainbow trout. The synergistic effects of cyclopropenoid fatty acids (CPFA) with AFL and its diastereomer significantly increased the incidences of carcinoma in trout, showing both the carcinogenicity of AFL and the synergistic effects of CPFA (Schoenhard et al., 1981).

  • Antimycotoxigenic Properties of Essential Oils : Essential oils from Rosmarinus officinalis and Trachyspermum copticum L. demonstrated inhibitory effects on the growth of Aspergillus parasiticus and aflatoxin production. This suggests a potential role of certain natural products in controlling aflatoxin levels (Rasooli et al., 2008).

  • Genotoxicity in Human Cells : AFL demonstrated genotoxic properties in human cell lines, suggesting different genotoxic mechanisms of action involving specific bioactivation pathways. Some metabolic precursors of aflatoxins showed genotoxic potential equivalent or greater than AFB1, highlighting the need for new strategies to reduce aflatoxin exposure and for human risk assessment (Theumer et al., 2018).

  • In Vitro Metabolism Studies : Comparative studies of aflatoxicol metabolism by liver preparations from different species, including humans, revealed variations in metabolic pathways. Human liver preparations were more active in dehydrogenating aflatoxicol to aflatoxin B1 compared to other species. This points to species-specific differences in aflatoxin metabolism (Salhab & Edwards, 1977).

Safety And Hazards

Aflatoxins, including aflatoxicol, pose acutely toxic, teratogenic, immunosuppressive, carcinogenic, and teratogenic effects . They affect humanity at different levels, such as social, economical, and political .

properties

IUPAC Name

(3S,7R,16S)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIWLDSPNDMZIT-IRWWLHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C([C@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflatoxicol

CAS RN

29611-03-8
Record name (1S,6aR,9aS)-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-11(1H)-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aflatoxicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1S-(1α,6aβ,9aβ)]-2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one
Source European Chemicals Agency (ECHA)
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Record name AFLATOXICOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,940
Citations
MW Trucksess, L Stoloff, K Young, RD Wyatt, BL Miller - Poultry Science, 1983 - Elsevier
This study was undertaken to relate quantitatively the aflatoxin residue found in eggs and tissues to the aflatoxin intake via feed. Eighteen hens were fed an aflatoxin B 1 (B 1 )-…
Number of citations: 139 www.sciencedirect.com
M Nakazato, S Morozumi, K Saito… - Applied and …, 1990 - Am Soc Microbiol
Four fungal strains, namely, Aspergillus niger, Eurotium herbariorum, a Rhizopus sp., and non-aflatoxin (AF)-producing Aspergillus flavus, which could convert AF-B1 to aflatoxicol (AFL)…
Number of citations: 99 journals.asm.org
AS Salhab, GS Edwards - Cancer Research, 1977 - AACR
… The aflatoxicol dehydrogenase activity was mainly … Postmitochondrial liver fractions also oxidized aflatoxicol (and/or … We also report on the in vitro reduction of aflatoxin B, to aflatoxicol …
Number of citations: 91 aacrjournals.org
M Carvajal, F Rojo, I Méndez… - Food Additives and …, 2003 - Taylor & Francis
Between 1996 and 1998, 580 litres of milk in Mexico were surveyed for aflatoxin B 1 (AFB 1 ) and its metabolite aflatoxicol (AFL), which are mutagenic and carcinogenic mycotoxins that …
Number of citations: 75 www.tandfonline.com
AS Salhab, FP Abramson, GW Geelhoed… - Xenobiotica, 1977 - Taylor & Francis
… unidentified metabolite of aflatoxicol was observed to be made … the isolation and identification of aflatoxicol MI, the 4-hydroxy … aflatoxin M,, aflatoxicol or aflatoxicol M, production between …
Number of citations: 19 www.tandfonline.com
F Girolami, A Barbarossa, P Badino, S Ghadiri… - Toxins, 2022 - mdpi.com
Due to the climatic change, an increase in aflatoxin B1 (AFB1) maize contamination has been reported in Europe. As an alternative to mineral binders, natural phytogenic compounds …
Number of citations: 24 www.mdpi.com
GL Schoenhard, JD Hendricks, JE Nixon, DJ Lee… - Cancer research, 1981 - AACR
Aflatoxicol (AFL), a major metabolite of aflatoxin B 1 (AFB 1 ) in the Mt. Shasta rainbow trout (Salmo gairdneri), was found to produce hepatocellular carcinoma in trout. It was …
Number of citations: 80 aacrjournals.org
S Karabulut, G Paytakov… - Journal of the Science of …, 2014 - Wiley Online Library
BACKGROUND Aflatoxicol ( AFL ) is one of most the important metabolites of aflatoxin B1 ( AFB1 ). AFL can be formed through enzymatic or synthetic reduction of AFB1 . Various …
Number of citations: 33 onlinelibrary.wiley.com
MW Trucksess, JL Richard, L Stoloff… - American Journal of …, 1983 - europepmc.org
Two 600-kg lactating cows were each given a single oral dose (0.5 mg/kg of body weight) of aflatoxin B1 (B1). Samples were obtained at postdosing hours 0, 1, 2, 3, 4, 6, 8, 10, and 12 …
Number of citations: 65 europepmc.org
GS Bailey, PM Loveland, D Pierce, JD Hendricks… - … and Related Subjects, 1994 - Elsevier
Two exposure protocols were used to establish complete dose-response relationships for the hepatic carcinogenicity and DNA adduction in vivo of aflatoxin B 1 (AFB 1 ) and aflatoxicol (…
Number of citations: 58 www.sciencedirect.com

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